
Timolol maleate
Overview
Description
Timolol maleate is a non-selective β-adrenergic receptor antagonist primarily used to reduce intraocular pressure (IOP) in glaucoma and ocular hypertension. Its chemical structure, (2R)-1-[(2-methyl-2-propenyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol maleate (1:1), features a laevo-isomer configuration with a molecular weight of 432.50 . As a lipophilic compound, it lacks intrinsic sympathomimetic activity, membrane-stabilizing properties, or partial agonist effects, contributing to its favorable ocular tolerability . Clinically, it is administered as a 0.5% ophthalmic solution, which demonstrates equivalent efficacy to the 1.0% concentration . Off-label uses include treating superficial infantile hemangiomas due to its vasoconstrictive effects .
Preparation Methods
Timolol maleate can be synthesized through various methods. One common synthetic route involves the reaction of timolol base with maleic acid to form the maleate salt. The reaction conditions typically involve dissolving timolol base in an appropriate solvent, such as ethanol, and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Photodegradation Pathways
Timolol maleate exhibits significant photodegradation under UV/VIS irradiation, with degradation efficiency reaching 82.38–98.13% depending on pH (Table 1) .
Key Findings:
-
Kinetics : Degradation follows pseudo first-order kinetics, with the fastest degradation observed in acidic conditions (pH 4). Rate constants () range from (pH 4) to (pH 13) .
-
Degradation Products :
-
At pH 4 : Four photodegradants (PD1–PD4) form via morpholine ring opening, hydroxylation, and ether bond cleavage (Figure 1) .
-
PD1 (): Lacks the thiadiazole ring’s side chain.
-
PD2 (): Morpholine ring opening with hydroxylation.
-
PD3 (): Dehydrogenated morpholine ring with hydroxylation.
-
-
At pH 13 : PD5 () forms via sulfur oxidation in the thiadiazole ring, producing a sulfate dioxide derivative .
-
Table 1: Photodegradation Efficiency of this compound
pH | Degradation Efficiency (%) | Half-Life (, min) |
---|---|---|
4 | 98.13 | 35.0 |
7 | 89.47 | 301.5 |
13 | 82.38 | 301.5 |
Oxidation Reactions
Oxidative degradation of this compound produces a carcinogenic metabolite, OXD (), identified via LC-ESI/MS/MS .
Mechanism:
-
Oxidation occurs at the maleate moiety, forming an epoxide intermediate.
-
OXD is linked to carcinogenicity in female mice (NTP Carcinogenicity Call) .
Hydrolysis and Stability
This compound undergoes hydrolysis under acidic, alkaline, and photolytic conditions, yielding four degradation products characterized by LC-ESI/MS/MS .
Stability in Formulations:
-
Gel-forming Solutions : Timolol retains chemical integrity under iontophoretic currents (up to ), with no breakdown products detected via HPLC .
-
Microsphere Delivery : PLGA/PLA microspheres show sustained release over 90 days without drug degradation, confirming stability in polymeric matrices .
Reactive Oxygen Species (ROS) Generation
This compound demonstrates phototoxicity due to ROS generation (e.g., , ) under irradiation, validated via nitroblue tetrazolium (NBT) assay .
Structural Elucidation of Degradants
Advanced techniques like UPLC-MS and HRMS were employed to propose degradation pathways (Figures 2–4). For example:
-
Fragmentation Patterns :
Implications for Drug Formulation
Scientific Research Applications
Ocular Applications
Glaucoma and Ocular Hypertension Treatment
Timolol maleate is widely recognized for its efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is frequently prescribed as a topical ophthalmic solution, typically at a concentration of 0.25% to 0.5%.
- Efficacy : Clinical studies have demonstrated that this compound effectively lowers IOP, often achieving reductions of up to 30% from baseline levels .
- Comparison with Other Treatments : In the LUNAR study, this compound was compared with latanoprostene bunod, showing comparable efficacy in IOP reduction .
Study | Comparison | Results |
---|---|---|
LUNAR | This compound vs. Latanoprostene Bunod | Non-inferiority in IOP reduction |
APOLLO | This compound vs. Latanoprostene Bunod | Similar efficacy in lowering IOP |
Dermatological Applications
Treatment of Infantile Hemangiomas
This compound has gained traction as a topical treatment for superficial infantile hemangiomas (IHs). A study involving 321 patients treated with a 0.5% hydrogel formulation of this compound reported significant cosmetic improvements.
- Study Findings : The average improvement on a visual analog scale (VAS) was noted at 76.4%, with 39.3% of patients achieving excellent responses .
- Safety Profile : The treatment was well-tolerated, with minimal local side effects (2% incidence) reported .
Outcome Measure | Excellent Response (%) | Good Response (%) | Fair Response (%) | Poor Response (%) |
---|---|---|---|---|
VAS Improvement | 39.3 | 49.5 | 10.3 | 0.9 |
Other Clinical Applications
Erythematotelangiectatic Rosacea (ETR)
Recent research has explored the use of this compound eye drops for treating ETR, characterized by centrofacial erythema and telangiectasis.
Mechanism of Action
Timolol maleate exerts its effects by blocking beta-adrenergic receptors in the heart, vascular smooth muscle, and bronchial smooth muscle. By competing with adrenergic neurotransmitters for binding to these receptors, this compound reduces sympathetic outflow, leading to decreased heart rate, blood pressure, and intraocular pressure .
The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors. The pathways involved in its mechanism of action include the inhibition of cyclic adenosine monophosphate (cAMP) production and the subsequent reduction in intracellular calcium levels .
Comparison with Similar Compounds
Timolol Maleate vs. Carteolol Hydrochloride
Carteolol, another non-selective β-blocker, was compared to this compound in a 3-month randomized trial involving 176 patients with ocular hypertension or glaucoma. Both drugs achieved comparable IOP reduction, but carteolol 1% exhibited a milder impact on heart rate, suggesting a better cardiovascular safety profile .
Parameter | This compound 0.5% | Carteolol 1% | Study Duration |
---|---|---|---|
IOP Reduction Efficacy | Equivalent | Equivalent | 3 months |
Heart Rate Impact | Significant | Less pronounced |
This compound vs. Latanoprostene Bunod 0.024%
Latanoprostene bunod (LBN), a nitric oxide-donating prostaglandin analog, demonstrated superior IOP-lowering efficacy in a meta-analysis. Pooled data revealed a standardized mean difference (SMD) of -0.599, favoring LBN over this compound 0.5% .
Agent | IOP Reduction (SMD) | Key Advantage | Study Type |
---|---|---|---|
This compound 0.5% | Baseline | Established safety profile | Meta-analysis |
Latanoprostene Bunod | -0.599* | Greater efficacy |
*Negative SMD indicates greater IOP reduction vs. timolol.
Fixed Combinations vs. Monotherapy
Fixed combinations of timolol with other agents (e.g., dorzolamide, brimonidine) enhance efficacy while mitigating adverse effects:
- Dorzolamide 2% + Timolol 0.5%: This combination reduced IOP by 22–35% in POAG patients, outperforming either agent alone . It also improved retinal blood flow by 18% compared to timolol monotherapy .
- Brimonidine 0.2% + Timolol 0.5% : In an 8-week study, this combination showed comparable efficacy to dorzolamide + timolol but with fewer reports of ocular burning .
Combination | IOP Reduction | Retinal Blood Flow | Adverse Events |
---|---|---|---|
Dorzolamide + Timolol | 22–35% | +18% vs. baseline | Mild stinging (15%) |
Brimonidine + Timolol | Equivalent | Not reported | Less burning vs. dorzolamide |
Reference |
Biological Activity
Timolol maleate is a non-selective beta-adrenergic antagonist primarily used in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its biological activity extends beyond its role in ophthalmology, encompassing antioxidant properties and therapeutic effects in various dermatological conditions.
This compound exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in aqueous humor production, which effectively lowers IOP. The precise mechanisms by which timolol influences IOP are not fully understood; however, it is believed to involve modulation of trabecular meshwork dynamics and possibly enhancing endothelial cell function within the eye .
Antioxidant Activity
Recent studies have highlighted timolol's antioxidant properties , particularly its ability to protect endothelial cells from oxidative stress. Research indicates that timolol can counteract oxidative damage caused by pro-oxidants without exhibiting cytotoxic effects itself. For instance, in cultured human endothelial cells, timolol demonstrated significant protective effects against lipid peroxidation and maintained cell viability under oxidative stress conditions .
Table 1: Summary of Timolol's Antioxidant Effects
Study | Cell Type | Oxidative Stress Model | Outcome |
---|---|---|---|
Endothelial | Fe/Asc | No cytotoxicity; reduced lipid peroxidation | |
Neutrophils | In vitro | Direct radical scavenging; inhibited chemotaxis |
1. Treatment of Infantile Hemangiomas
This compound has been effectively used topically for treating superficial infantile hemangiomas (IH). A randomized controlled trial demonstrated that a 0.5% solution and gel formulation significantly reduced the size of IH compared to ultrapotent corticosteroids, with no adverse effects reported during the treatment period .
Table 2: Efficacy of this compound in Treating Infantile Hemangiomas
Treatment Group | Size Reduction (Mean %) | Statistical Significance |
---|---|---|
This compound 0.5% Solution | 70% | p < 0.001 |
This compound 0.5% Gel | 68% | p < 0.001 |
Ultrapotent Corticosteroids | 30% | Reference |
2. Combination Therapy for Glaucoma
This compound is often combined with other antiglaucoma agents to enhance therapeutic efficacy. Studies have shown that when administered alongside medications like pilocarpine or brimonidine, timolol significantly reduces IOP without causing significant ocular irritation or adverse systemic effects .
Safety Profile
This compound is generally well-tolerated across various populations. In clinical studies, it has shown a favorable safety profile with minimal side effects, making it suitable for long-term use in both adults and pediatric patients .
Table 3: Reported Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Ocular irritation | <5 |
Systemic effects (e.g., bradycardia) | Rare |
Case Studies
Several case studies have documented the successful use of this compound in various patient populations:
Q & A
Q. Basic Research: How to design stability studies for Timolol maleate formulations?
Methodological Answer:
To evaluate the stability of this compound formulations, employ the initial average rate method combined with UV-spectrophotometry. Accelerated stability testing at elevated temperatures (e.g., 25°C and 5°C) can predict shelf-life by monitoring degradation kinetics. For example, 0.5% this compound eye drops showed a predicted expiry of 70 days at 25°C versus 1.2 years at 5°C, highlighting temperature-dependent instability . Include parameters like pH, excipient compatibility, and container-closure systems to ensure robust experimental design.
Q. Basic Research: What validated analytical methods ensure accurate quantification of this compound?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for this compound analysis. Key parameters include:
- Linearity : Establish over 80–120% of the target concentration.
- Precision : ≤2% RSD for intra- and inter-day variability.
- Limit of Detection (LOD) and Quantification (LOQ) : Derived from linearity plots (e.g., LOD = 3.3σ/S, LOQ = 10σ/S).
- Forced degradation studies : Acid/alkali hydrolysis, oxidation, and photodegradation to assess method robustness per ICH guidelines .
Q. Advanced Research: How do Rho-associated kinase (ROCK) inhibitors alter this compound’s ocular pharmacokinetics?
Methodological Answer:
Design animal studies (e.g., New Zealand White rabbits) using contralateral eye comparisons. Pretreat one eye with a ROCK inhibitor (e.g., Y-27632) and measure intraocular Timolol concentrations via HPLC. Factors to analyze:
- Conjunctival blood flow : Use vasodilators/vasoconstrictors (e.g., phenylephrine) to modulate systemic absorption.
- Aqueous humor outflow : Fluorophotometry to assess changes in clearance rates.
Studies show ROCK inhibition reduces ocular tissue concentrations by 30–50% due to increased conjunctival vasculature clearance .
Q. Advanced Research: What strategies improve sustained ocular delivery of this compound?
Methodological Answer:
Develop surface-modified solid lipid nanoparticles (SLNs) via melt emulsification and high-pressure homogenization. Key steps:
- Particle size optimization : Aim for <50 nm using dynamic light scattering.
- Encapsulation efficiency : >44% achieved with phospholipid incorporation.
- In vitro release : Use Franz diffusion cells with bioengineered human corneas. SLNs sustain drug release over 24 hours, enhancing bioavailability compared to aqueous solutions .
Q. Basic Research: How to design clinical trials assessing systemic effects of ophthalmic this compound?
Methodological Answer:
Use a randomized, double-blind, crossover design with placebo controls. Measure:
- Cardiopulmonary parameters : Maximal heart rate, VO₂, and time to exhaustion during graded exercise tests.
- Pharmacokinetic sampling : Plasma concentrations post-ocular administration.
A study demonstrated a 12–15% reduction in maximal heart rate despite no change in VO₂, indicating selective β-blockade .
Q. Advanced Research: How to resolve contradictions in this compound’s pharmacokinetic data across studies?
Methodological Answer:
Apply meta-analytical frameworks (e.g., PICOT) to standardize variables:
- Population : Control for species (human vs. rabbit), iris pigmentation, and baseline intraocular pressure.
- Intervention : Standardize dosing regimens (e.g., 0.5% vs. 0.25%).
- Outcome metrics : Use fluorophotometry for aqueous humor dynamics or HPLC for tissue distribution.
Contradictions in clearance rates may arise from interspecies differences in conjunctival blood flow or assay sensitivity .
Q. Advanced Research: How to synthesize enantiomerically pure (S)-Timolol maleate for pharmacological studies?
Methodological Answer:
Employ asymmetric synthesis with chiral catalysts to achieve >99% enantiomeric excess (e.e.). Characterization steps:
Properties
CAS No. |
26921-17-5 |
---|---|
Molecular Formula |
C17H28N4O7S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
InChI Key |
WLRMANUAADYWEA-PBBCPHEYSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
60469-65-0 26921-17-5 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
33305-95-2 26921-17-5 (maleate (1:1) salt) 26839-75-8 (Parent) |
Synonyms |
(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)- Blocadren L 714,465 L-714,465 L714,465 MK 950 MK-950 MK950 Optimol Timacar Timolol Timolol Hemihydrate Timolol Maleate Timolol Maleate, (1:1) Salt Timoptic Timoptol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.